4-Propylidene-L-glutamic acid
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Overview
Description
4-Propylidene-glutamic acid is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propylidene-glutamic acid typically involves the modification of glutamic acid through a series of chemical reactions. One common method includes the use of allyl alcohol in a Mitsunobu esterification reaction, followed by further chemical modifications to introduce the propylidene group . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 4-propylidene-glutamic acid may involve microbial fermentation processes, similar to those used for producing poly-γ-glutamic acid. These processes leverage the metabolic pathways of certain Bacillus species to produce the desired compound in large quantities . Optimization of fermentation conditions, such as pH, temperature, and nutrient availability, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Propylidene-glutamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the propylidene group to a propyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce propyl-substituted glutamic acid. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications.
Scientific Research Applications
4-Propylidene-glutamic acid has diverse applications in scientific research, including:
Chemistry: The compound serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: It is used in studies related to protein interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-propylidene-glutamic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an excitatory neurotransmitter by activating ionotropic and metabotropic glutamate receptors . These interactions influence various cellular processes, including synaptic transmission and plasticity. Additionally, the compound’s derivatives may inhibit specific enzymes or modulate signaling pathways, contributing to their therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-propylidene-glutamic acid include:
Glutamic acid: The parent compound, widely used in protein synthesis and neurotransmission.
Poly-γ-glutamic acid: A polymer of glutamic acid with applications in biomedicine and industry.
Glutamate derivatives: Various functionalized derivatives used in research and therapeutic applications.
Uniqueness
4-Propylidene-glutamic acid stands out due to the presence of the propylidene group, which imparts unique chemical properties and reactivity
Properties
CAS No. |
56973-40-1 |
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Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(2S)-2-amino-4-propylidenepentanedioic acid |
InChI |
InChI=1S/C8H13NO4/c1-2-3-5(7(10)11)4-6(9)8(12)13/h3,6H,2,4,9H2,1H3,(H,10,11)(H,12,13)/t6-/m0/s1 |
InChI Key |
WKTPEUFZYFCNLY-LURJTMIESA-N |
Isomeric SMILES |
CCC=C(C[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CCC=C(CC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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